molecular formula C25H27N3O4S B3648928 N-[4-(acetylamino)phenyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

N-[4-(acetylamino)phenyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No.: B3648928
M. Wt: 465.6 g/mol
InChI Key: BKILUVYIWOFTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with the linear formula C16H16N2O3S . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a molecular weight of 332.381 . The InChI key is HABWONZJSRPOIE-UHFFFAOYSA-N .

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-17-5-14-24(15-18(17)2)28(33(4,31)32)16-20-6-8-21(9-7-20)25(30)27-23-12-10-22(11-13-23)26-19(3)29/h5-15H,16H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKILUVYIWOFTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(acetylamino)phenyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
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